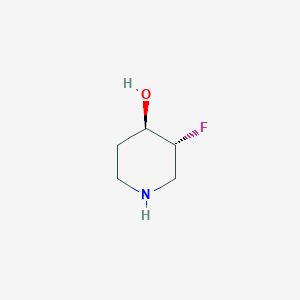

trans-3-Fluoropiperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3-Fluoropiperidin-4-ol is a useful research compound. Its molecular formula is C5H10FNO and its molecular weight is 119.139. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

trans-3-Fluoropiperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including the presence of both a fluorine atom and a hydroxyl group. These characteristics contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in drug discovery and development.

The chemical structure of this compound allows it to undergo various reactions, which are pivotal for its application in synthesizing potential drug candidates.

Types of Reactions

- Oxidation : The hydroxyl group can be oxidized to form ketones using reagents like pyridinium chlorochromate (PCC).

- Reduction : This compound can be reduced to generate amines with reducing agents such as lithium aluminum hydride (LiAlH4).

- Substitution : The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

| Reaction Type | Reagents |

|---|---|

| Oxidation | PCC, OsO4, KMnO4 |

| Reduction | LiAlH4, sodium borohydride (NaBH4) |

| Substitution | Nucleophiles like amines, thiols |

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. Additionally, the hydroxyl group participates in hydrogen bonding, stabilizing the compound's interaction with its target.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various pharmacological domains:

- Central Nervous System (CNS) Activity : It is utilized in the development of CNS agents, demonstrating potential neuroprotective effects.

- Enzyme Interactions : Studies have shown that piperidine derivatives can influence various enzymes, including kinases and viral proteases, which may affect inflammation processes and carcinogenesis .

- Pharmacological Effects : The compound is predicted to have effects on ion channels and G-protein-coupled receptors, suggesting potential applications in treating conditions related to neurotransmitter uptake inhibition .

Comparative Analysis with Similar Compounds

This compound is often compared with other piperidine derivatives to understand its unique properties:

| Compound Name | Key Features |

|---|---|

| (3R,4R)-3-fluoropiperidin-4-ol | Enantiomer with potentially different biological activities |

| 3-fluoropiperidine | Lacks hydroxyl group; different chemical properties |

| 4-hydroxypiperidine | Lacks fluorine; affects reactivity and pharmacological profile |

The unique combination of the fluorine atom and hydroxyl group in this compound enhances its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Effects : A study demonstrated that derivatives of piperidine, including this compound, showed promise in neuroprotection through their interaction with neurotransmitter systems .

- Anticancer Potential : Research indicated that certain piperidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells via caspase activation .

- Inflammation Modulation : Studies have suggested that these compounds may modulate inflammatory responses through enzyme inhibition .

Properties

IUPAC Name |

(3R,4R)-3-fluoropiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSUXEBLJMWFSV-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.